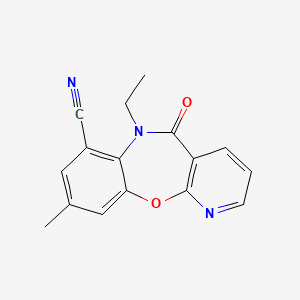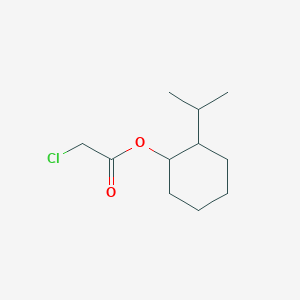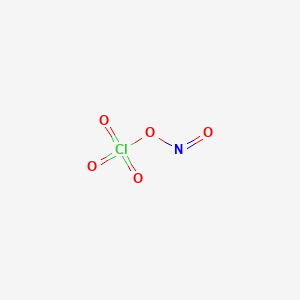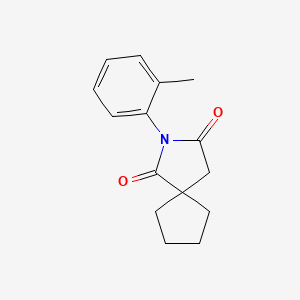
2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)-2-azaspiro(44)nonane-1,3-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione typically involves multi-step organic reactions. One common approach might include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 2-Methylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Final Functionalization: Additional steps to introduce the azaspiro structure and other functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Halogenating agents, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Scientific Research Applications
2-(2-Methylphenyl)-2-azaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro(4.4)nonane-1,3-dione: Lacks the 2-methylphenyl group, potentially altering its chemical properties and applications.
2-(2-Methylphenyl)-2-azaspiro(4.4)octane-1,3-dione: Similar structure but with a different ring size, affecting its reactivity and stability.
Uniqueness
The presence of the 2-methylphenyl group in 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, and distinct reactivity patterns compared to similar compounds.
Properties
CAS No. |
61343-08-6 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H17NO2/c1-11-6-2-3-7-12(11)16-13(17)10-15(14(16)18)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3 |
InChI Key |
TZLJOXRJBNALRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC3(C2=O)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



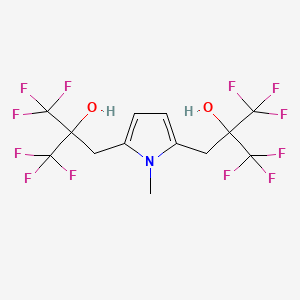

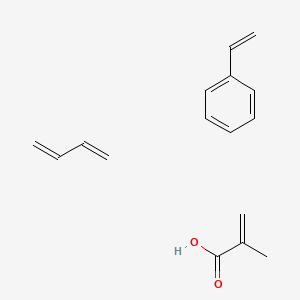
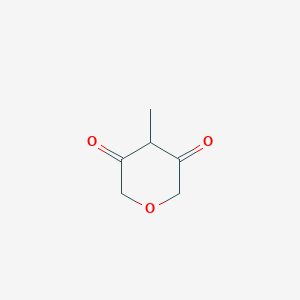
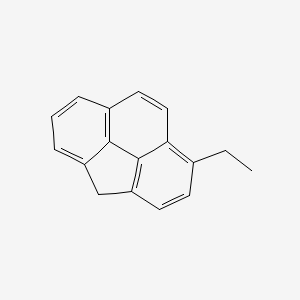
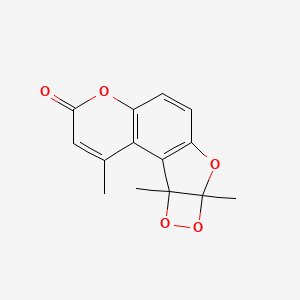
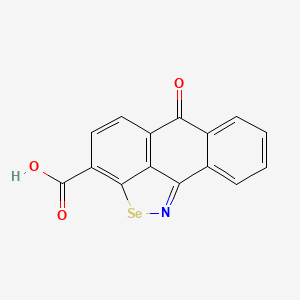
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
